molecular formula C13H13FN4O B2598861 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone CAS No. 1788784-97-3

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2598861
CAS No.: 1788784-97-3
M. Wt: 260.272
InChI Key: LZMCOHHHZNSURT-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted with a 1,2,3-triazole ring and a 2-fluorophenylmethanone group. The triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction widely used in medicinal chemistry for its efficiency and reliability . Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name

(2-fluorophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c14-12-4-2-1-3-11(12)13(19)17-7-5-10(9-17)18-8-6-15-16-18/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMCOHHHZNSURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone is investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Impact

The compound is compared to structurally related methanones with variations in heterocyclic cores, substituents, and stability profiles:

Compound Name Core Structure Functional Groups Stability in Gastric Fluid Molecular Weight (g/mol) Synthesis Method Reference
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone Pyrrolidine-Triazole 2-fluorophenyl, triazolyl Stable (inferred) ~300 (estimated) CuAAC Reaction
Compound 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate) Oxazolidinone-Triazole 2-fluorophenyl, triazolylmethyl Unstable ~400 (estimated) Mitsunobu Reaction
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-Thiophene Amino, hydroxy, cyano Not reported ~250 (estimated) Condensation Reaction
Complex triazole-boron compound () Multiple Triazoles Difluoro, dipyrrolo-diazaborinin Not reported 1139.5 CuAAC Reaction

Key Observations:

  • Stability: The pyrrolidine-triazole core in the target compound likely confers better metabolic stability compared to the oxazolidinone-triazole derivatives (e.g., 1a and 1b), which degrade in simulated gastric fluid due to their labile oxazolidinone ring .
  • Synthetic Efficiency: CuAAC (used for the target compound and ’s complex analog) offers >95% yield and regioselectivity, outperforming traditional methods like Mitsunobu or condensation reactions .
  • Molecular Weight and Drug-Likeness: The target compound’s lower molecular weight (~300 vs. 1139.5 in ’s analog) aligns better with Lipinski’s rules for oral bioavailability.

Role of Fluorination and Heterocycles

  • This mirrors trends in fluorinated oxazolidinones (e.g., linezolid analogs) .
  • Pyrazole-containing methanones (e.g., 7a) exhibit distinct hydrogen-bonding capabilities due to amino/hydroxy groups, which may alter solubility and target selectivity compared to triazole-based compounds .

Crystallographic and Computational Insights

Programs like SHELXL enable precise refinement of crystallographic data for triazole-containing compounds, aiding in understanding bond lengths and angles critical for stability . For example, the triazole ring’s planar geometry facilitates π-π stacking interactions, a feature shared with ’s boron-dipyrromethene analog .

Research Findings and Implications

  • Metabolic Stability: The pyrrolidine ring’s rigidity and resistance to enzymatic cleavage suggest superior pharmacokinetic properties over oxazolidinone derivatives .
  • Synthetic Scalability: CuAAC’s compatibility with diverse azides and alkynes allows modular derivatization, as demonstrated in ’s multi-triazole compound .
  • Biological Potential: While direct activity data is lacking, fluorinated triazole-pyrrolidine hybrids are explored in antimicrobial and kinase inhibitor research, suggesting therapeutic relevance .

Biological Activity

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure

The compound features a triazole ring, a pyrrolidine moiety, and a fluorinated phenyl group. Its molecular formula is C12H12FN5OC_{12}H_{12}FN_{5}O with a molecular weight of approximately 253.25 g/mol.

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole and pyrrolidine structures exhibit significant antimicrobial activity. For instance, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone has been tested against various bacterial strains and demonstrated notable effectiveness.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies using various cancer cell lines have shown promising results:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.4
MCF-7 (breast cancer)12.8
A549 (lung cancer)20.6

The compound's cytotoxicity was significantly higher than that of standard chemotherapeutic agents such as doxorubicin in some assays, indicating its potential as an anticancer drug candidate.

The mechanism by which (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone exerts its biological effects appears to be multifaceted:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity.
  • Cellular Receptor Interaction : The compound may interact with specific cellular receptors involved in signal transduction pathways, leading to altered cellular responses.
  • Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

Several case studies illustrate the efficacy of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone:

  • Study on Antimicrobial Activity : A recent publication assessed the compound's effectiveness against antibiotic-resistant strains of bacteria. Results showed that it inhibited growth at lower concentrations compared to traditional antibiotics.
  • Cancer Cell Line Study : Research involving MCF-7 cells demonstrated that treatment with the compound led to significant cell death and reduced viability, suggesting its potential role in breast cancer therapy.

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